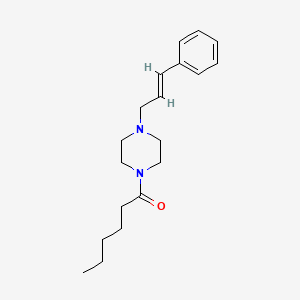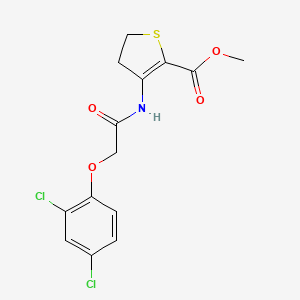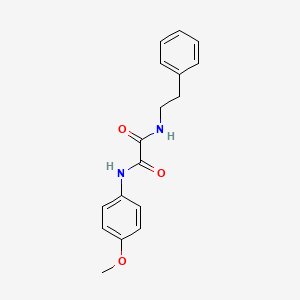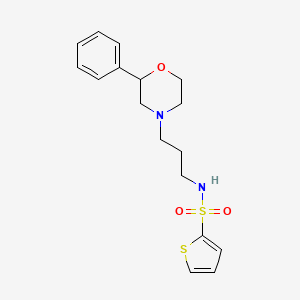
1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Enthalpy Measurement
The enthalpies of dissolution of 1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile in aqueous KOH solutions were measured using direct calorimetric methods. This provided insights into the standard enthalpies of combustion and formation of the compound (Krutova et al., 2020).
One-Pot Synthesis of Bifunctional Compounds
A novel method was developed for the one-pot synthesis of bifunctional diazepine-tetrazole containing compounds, including 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles (Mofakham et al., 2012).
Photophysical Properties
The synthesis and characterization of novel 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles were conducted. Their photophysical properties were examined, revealing characteristic absorption bands in UV–Vis spectra and low fluorescence intensity in various solvents (Wieczorek et al., 2016).
Molecular Structure and Reactivity
Structural Effects on Spectral Properties
The effects of substituents on the spectral properties and conformational states of novel 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles were studied. This research provides new insight into the structure-property relationships of these compounds (Tarakanov et al., 2016).
Crystal Structure Analysis
The molecular identities and geometries of certain diazepine derivatives, such as 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, were authenticated by single-crystal X-ray diffraction analysis, confirming their tautomeric forms (Ahumada et al., 2016).
Reactivities Towards Electrophilic Substitution
Studies on the reactivities of positions 5 and 6 in 2,3-dihydro-1,4-diazepines towards electrophilic substitution by bromine were conducted to understand the behavior of protons at these positions under various conditions (Barnett et al., 1971).
Applications in Specific Fields
Near-IR-Absorbing Porphyrazines
The synthesis of novel near-IR-absorbing porphyrazines, with tetrakis-(5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepino)porphyrazines, was achieved. These compounds have potential applications in photodynamic therapy due to their ability to generate singlet oxygen (Skvortsov et al., 2020).
HIV-1 Inhibitors
Arylpyrido-diazepine and -thiodiazepine derivatives, related to the 1,4-diazepine structure, were found to be potent and highly selective HIV-1 inhibitors targeted at the reverse transcriptase, showing potential for treatment of HIV-1 infection (Bellarosa et al., 1996).
Eigenschaften
IUPAC Name |
1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-5-16-11(8-14)10(7-13)15-9(2)6-12(16,3)4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYMAVLCBLUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=C(CC1(C)C)C)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323556 |
Source


|
| Record name | 1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-24-4 |
Source


|
| Record name | 1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)


![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)




![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)

